Vildagliptin-d7

Bioanalysis LC-MS/MS Internal Standard

Bioanalytical labs often face quantification inaccuracy due to inadequate internal standards. Vildagliptin-d7 solves this with a +7 Da mass shift, eliminating isotopic cross-talk and ensuring spectral resolution. · ≥98 atom % D isotopic enrichment & ≥98% purity for method validation · Validated LC-MS/MS recovery of 89.58% and linear calibration (r²>0.99) at 0.2-160 ng/mL · Stable at ambient shipping; ready for immediate global dispatch

Molecular Formula C17H25N3O2
Molecular Weight 310.44 g/mol
Cat. No. B593869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin-d7
Synonyms(2S)-1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine-2,3,3,4,4,5,5-d7-carbonitrile
Molecular FormulaC17H25N3O2
Molecular Weight310.44 g/mol
Structural Identifiers
InChIInChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
InChIKeySYOKIDBDQMKNDQ-KRANLNKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin-d7 Specifications & Bioanalytical Research


Vildagliptin-d7 is a stable, isotopically labeled analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin, specifically designed for quantitative bioanalysis. It is a deuterated form of vildagliptin, with seven hydrogen atoms replaced by deuterium atoms (deuterium atoms incorporated into the pyrrolidine ring), resulting in a molecular weight of approximately 310.4 g/mol . This compound is not intended for therapeutic use; its primary function is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of vildagliptin in biological matrices like human plasma [1]. Vildagliptin-d7 shares the exact chemical structure and biological activity of its parent compound, vildagliptin, which is a potent and selective DPP-4 inhibitor with an IC50 of 3.5 nM in human Caco-2 cells [2]. The deuterium labeling ensures a distinct mass difference, allowing for accurate co-elution and correction of matrix effects and instrument variability during analysis [1].

Vildagliptin-d7 Substitution Risks


Substituting Vildagliptin-d7 with unlabeled vildagliptin, or a differently labeled analog like Vildagliptin-d3, is not analytically equivalent and will compromise the quantitative integrity of a validated bioanalytical method. The primary differentiator is the mass spectrometric behavior: unlabeled vildagliptin cannot serve as an internal standard because it is indistinguishable from the analyte, while Vildagliptin-d3, with only three deuterium atoms, provides a smaller mass shift (+3 Da) that may be insufficient to avoid isotopic cross-talk or spectral overlap with the analyte's natural isotopic distribution [1]. Vildagliptin-d7, with a +7 Da mass shift, offers superior spectral resolution and is specified in validated LC-MS/MS methods for vildagliptin quantification in human plasma [2]. Furthermore, the purity and isotopic enrichment of the internal standard are critical for method accuracy and reproducibility; generic reagents may not meet the ≥99% purity and ≥98 atom % D isotopic enrichment standards required for robust, FDA-guideline-compliant bioanalysis . Therefore, using a non-isotopic or sub-optimal internal standard will lead to inaccurate calibration curves, unreliable recovery rates, and ultimately invalidate bioequivalence or pharmacokinetic studies.

Vildagliptin-d7 Quantitative Evidence & Comparison


Mass Shift & Spectral Resolution Comparison

Vildagliptin-d7 provides a +7 Da mass shift relative to unlabeled vildagliptin, enabling unequivocal resolution in LC-MS/MS analysis. This is a critical differentiation from unlabeled vildagliptin, which cannot be used as an internal standard for its own quantification due to identical mass. Furthermore, compared to the alternative deuterated analog Vildagliptin-d3 (which provides a +3 Da shift), Vildagliptin-d7 offers a wider mass difference, significantly reducing the risk of isotopic cross-talk and ensuring a cleaner, more reliable quantification signal, a key requirement in regulatory bioanalysis [1]. The exact mass difference is inherent to the molecular formula; Vildagliptin (C17H25N3O2) has a monoisotopic mass of 303.4 g/mol, while Vildagliptin-d7 (C17H18D7N3O2) is 310.4 g/mol .

Bioanalysis LC-MS/MS Internal Standard

Validated Bioanalytical Recovery in Human Plasma

In a rigorously validated bioanalytical method for the simultaneous estimation of metformin and vildagliptin in human plasma, Vildagliptin-d7 was employed as the internal standard, demonstrating excellent performance in terms of recovery and calibration linearity [1]. The method, which adhered to USFDA guidelines, achieved a mean recovery of 89.58% for Vildagliptin-d7, and vildagliptin showed a recovery of 92.26% [1]. The calibration curve for vildagliptin was linear over a range of 0.2-160 ng/mL with a correlation coefficient (r²) > 0.99, highlighting the precision and reliability of the assay when using Vildagliptin-d7 as the internal standard [1]. This performance is directly tied to the use of a high-purity, properly deuterated internal standard; using an alternative standard would yield different, likely inferior, validation metrics.

Bioequivalence LC-MS/MS Method Validation

Isotopic Purity & Enrichment Comparison

The isotopic purity of Vildagliptin-d7 is a quantifiable attribute that differentiates it from lower-grade or less rigorously characterized deuterated analogs. Commercial sources specify Vildagliptin-d7 with a chemical purity of ≥99% and an isotopic enrichment of ≥98 atom % D [1]. This high level of enrichment ensures that the internal standard signal is predominantly from the +7 Da species, minimizing the contribution from lower-mass isotopomers (e.g., d6, d5) that could interfere with the analyte's signal and reduce assay sensitivity and accuracy. In contrast, generic deuterated products may have unspecified or lower isotopic enrichment, introducing a source of quantitative error that is unacceptable for validated methods.

Isotopic Purity Quality Control Stable Isotope Labeling

DPP-4 Selectivity Profile

While Vildagliptin-d7 itself is an analytical tool, its value is derived from the well-characterized pharmacology of the parent compound, Vildagliptin. Vildagliptin demonstrates high selectivity for DPP-4 over related enzymes, a key differentiator within the DPP-4 inhibitor class [1]. Specifically, its Ki for DPP-4 is 0.003 µM, while it is significantly less potent against DPP-2 (Ki > 500 µM), DPP-8 (Ki = 0.81 µM), and DPP-9 (Ki = 0.095 µM) [1]. This selectivity profile is critical context for any study using Vildagliptin-d7 to quantify vildagliptin in biological samples, as it confirms the target specificity of the drug being measured. Using an internal standard for a less selective DPP-4 inhibitor would be irrelevant for a vildagliptin assay.

Selectivity DPP-4 Off-target Activity

Metabolic Stability & CYP450 Independence

The metabolic pathway of vildagliptin is distinct from other DPP-4 inhibitors. It is primarily metabolized via hydrolysis, with minimal involvement of cytochrome P450 (CYP) enzymes (<1.6% of overall metabolism) [1]. This is in stark contrast to saxagliptin, which is a substrate for CYP3A4/5 [2]. This metabolic characteristic of vildagliptin reduces the potential for drug-drug interactions and informs the design of pharmacokinetic studies. For analytical purposes, this means that when using Vildagliptin-d7 to quantify vildagliptin, the analyte's stability in biological matrices and during sample preparation is not primarily dictated by oxidative CYP metabolism, simplifying method development.

Drug Metabolism CYP450 Pharmacokinetics

Vildagliptin-d7 Application Scenarios


Pharmacokinetic & Bioequivalence Studies

Vildagliptin-d7 is the definitive internal standard for quantifying vildagliptin in human plasma or other biological matrices in studies that must comply with USFDA, EMA, or other regulatory bioanalytical guidelines. Its use ensures method validation parameters such as accuracy, precision, and recovery meet stringent acceptance criteria, as demonstrated in the validated HPLC-ESI-MS/MS method where Vildagliptin-d7 achieved excellent recovery (89.58%) and enabled a linear calibration curve (r² > 0.99) over a clinically relevant range (0.2-160 ng/mL) [1]. This scenario is critical for generic drug development (bioequivalence trials) and clinical pharmacology studies.

In Vitro Metabolism & DDI Studies

In studies investigating the metabolic fate of vildagliptin or its potential for drug-drug interactions, Vildagliptin-d7 is essential for accurate quantitation. Since vildagliptin is minimally metabolized by CYP450 enzymes (<1.6%) [2], assays using Vildagliptin-d7 can reliably measure parent drug depletion or metabolite formation in hepatocyte or microsomal incubations without interference from the internal standard's own metabolism. This allows researchers to confidently assess the impact of potential perpetrators on vildagliptin's unique, hydrolysis-driven metabolic pathway [3].

Therapeutic Drug Monitoring & Assay Development

Clinical research laboratories developing LC-MS/MS assays for therapeutic drug monitoring of vildagliptin require a robust and highly pure internal standard. Vildagliptin-d7, with its specified ≥98 atom % D isotopic enrichment [4], provides the necessary signal-to-noise ratio and specificity to accurately measure vildagliptin concentrations in patient samples, even in the presence of complex biological interferences. This is particularly important for studies exploring exposure-response relationships or adherence in diabetic populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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